BenchChemオンラインストアへようこそ!

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

Medicinal chemistry Structure-activity relationship Physicochemical profiling

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355232-14-2) is a synthetic pyridinylpiperazine derivative with molecular formula C₁₄H₁₉N₃O₂ and molecular weight 261.32 g/mol. The compound features a 4-methyl-5-propionyl-substituted pyridine ring linked to a piperazine-1-carbaldehyde moiety, placing it within the broader class of N-formylpiperazine heterocycles frequently employed as pharmaceutical intermediates and chemical biology probes.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B11798595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C=O
InChIInChI=1S/C14H19N3O2/c1-3-13(19)12-9-15-14(8-11(12)2)17-6-4-16(10-18)5-7-17/h8-10H,3-7H2,1-2H3
InChIKeyMPXWQZBJQDKDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde: Core Identity, Physicochemical Profile, and Sourcing Landscape


4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355232-14-2) is a synthetic pyridinylpiperazine derivative with molecular formula C₁₄H₁₉N₃O₂ and molecular weight 261.32 g/mol [1]. The compound features a 4-methyl-5-propionyl-substituted pyridine ring linked to a piperazine-1-carbaldehyde moiety, placing it within the broader class of N-formylpiperazine heterocycles frequently employed as pharmaceutical intermediates and chemical biology probes . Computed physicochemical descriptors include an XLogP3-AA of 1.1, topological polar surface area (TPSA) of 53.5 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde Cannot Be Replaced by Its Positional Isomers or Des-Methyl Analogs


Within the pyridinylpiperazine-1-carbaldehyde series, the methyl group position on the pyridine ring is not a trivial structural variation. Positional isomers—specifically 4-(3-methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355174-72-9) and 4-(6-methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355193-14-4)—share the identical molecular formula and molecular weight but differ in the spatial orientation of the methyl substituent relative to the propionyl and piperazine attachment points . This regioisomerism alters the electronic distribution within the pyridine ring, the steric environment around the piperazine-N-pyridine bond, and consequently the compound's conformational preferences, target-binding geometry, and metabolic susceptibility. Similarly, the des-methyl analog 4-(5-propionylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355238-56-0, MW 247.29) lacks the 4-methyl group entirely, resulting in a distinct hydrogen-bonding surface and reduced lipophilicity . For procurement decisions in SAR campaigns, lead optimization, or patent-driven research programs, assuming functional interchangeability among these analogs without experimental validation introduces substantial risk of irreproducible biological results.

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde: Quantitative Differentiation Evidence Against Closest Structural Analogs


Positional Methyl Group at C4 Confers Distinct Physicochemical Properties Relative to C3 and C6 Isomers

Among the three regioisomeric methyl-propionyl-pyridinylpiperazine-1-carbaldehydes, the 4-methyl substitution pattern (target compound) positions the methyl group para to the piperazine attachment point on the pyridine ring, whereas the 3-methyl isomer places it ortho and the 6-methyl isomer places it adjacent to the ring nitrogen. This regiochemical difference is predicted to modulate the computed XLogP3-AA and TPSA values, although currently only the target compound's computed descriptors are publicly available (XLogP3-AA = 1.1; TPSA = 53.5 Ų) [1]. The para-methyl arrangement minimizes steric clash with the piperazine ring, potentially enabling a more planar pyridine-piperazine conformation compared to the sterically congested 3-methyl analog . For the des-methyl analog (CAS 1355238-56-0, MW 247.29), the absence of the methyl group reduces molecular weight by 14.03 Da and is expected to lower lipophilicity, altering both pharmacokinetic and target-binding profiles .

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Patent-Cited Differentiation-Inducing Activity in Undifferentiated Cells Positions This Scaffold for Oncology and Dermatology Programs

Patent documentation associated with this compound, as indexed in multiple patent repositories, describes pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. The same patent disclosures cite utility as an anti-cancer agent and for the treatment of skin diseases including psoriasis, as well as cosmetic applications addressing wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. This differentiation-inducing mechanism distinguishes the compound from cytotoxic chemotherapeutics and from immunomodulatory biologics, positioning it in the niche of differentiation therapy—a strategy clinically validated by agents such as all-trans-retinoic acid (ATRA) in acute promyelocytic leukemia but sparsely populated by small-molecule alternatives.

Cancer therapeutics Differentiation therapy Dermatology Psoriasis

Commercial Purity Specifications and Batch Consistency Enable Reproducible SAR Studies

The target compound is commercially available at two distinct purity grades: 95% (AKSci, product 8515ED) and 98% (Leyan, product 1661791) . This purity differential is meaningful for procurement decisions: the 98% grade is preferable for quantitative biological assays where impurities >2% could confound dose-response interpretations, while the 95% grade may be sufficient for synthetic intermediate applications. By comparison, the 3-methyl positional isomer (CAS 1355174-72-9) is listed at 97% purity by Chemenu (catalog CM499748) , and the 6-methyl isomer (CAS 1355193-14-4) is offered at 97% by Bidepharm . No vendor currently offers the target compound at purity exceeding 98%, and no pharmacopeial reference standard exists, making supplier Certificate of Analysis (CoA) documentation essential for publication-grade research.

Chemical procurement Quality control Reproducibility

Formylpiperazine Moiety Provides a Versatile Synthetic Handle Absent in Non-Formyl Analogs

The piperazine-1-carbaldehyde (N-formylpiperazine) group present in the target compound serves as a protected secondary amine that can be selectively deprotected under mild conditions to reveal a free piperazine NH for further diversification [1]. This contrasts with N-alkyl or N-aryl piperazine analogs where the piperazine nitrogen is permanently substituted. In the context of pyridinylpiperazine library synthesis, the formyl group enables a convergent strategy: the target compound can function as a stable, storable intermediate that, upon deformylation, yields 1-(4-methyl-5-propionylpyridin-2-yl)piperazine—a key scaffold for parallel amide coupling, reductive amination, or sulfonamide formation. The positional isomers (3-methyl and 6-methyl) each contain the same formylpiperazine handle, but the regiochemistry of the resultant free piperazine intermediate dictates the vector of subsequent derivatization relative to the pyridine substituents, making the choice of isomer a critical determinant of library design .

Synthetic chemistry Building block Library synthesis

Procurement-Driven Application Scenarios for 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde


Differentiation Therapy Lead Discovery: Validating Patent-Claimed Monocyte Differentiation Activity in Proprietary Cell Models

Research groups focused on differentiation therapy for hematological malignancies or pre-leukemic conditions can procure this compound as the specific regioisomer cited in patent disclosures for anti-proliferative and pro-differentiation activity [1]. The compound serves as a starting point for confirmatory dose-response studies in HL-60, U937, or primary bone marrow cultures, where the differentiation-inducing phenotype (monocytic lineage commitment) can be quantified via CD11b/CD14 surface marker expression. Procurement of the 98% purity grade is recommended to minimize impurity-driven false positives in these sensitive phenotypic assays.

Regioisomer Scanning in Pyridinylpiperazine SAR: Mapping the Methyl Group Position–Activity Relationship

Medicinal chemistry teams conducting systematic SAR around the pyridinylpiperazine-1-carbaldehyde scaffold require the complete set of methyl-positional isomers as matched molecular pairs. The target compound (4-methyl) serves as one arm of a three-way comparison with the 3-methyl (CAS 1355174-72-9) and 6-methyl (CAS 1355193-14-4) isomers, enabling attribution of potency shifts, selectivity changes, or metabolic stability differences specifically to the methyl regioisomerism [1]. This matched-pair analysis is essential for patent strategy and lead optimization decision-making.

Dermatological Drug Discovery: Screening for Anti-Psoriatic Activity in Keratinocyte Hyperproliferation Models

Based on patent-cited utility in psoriasis and skin conditions including wrinkles and sebaceous gland disorders [1], this compound can be prioritized by dermatology-focused biotechs for testing in primary human keratinocyte proliferation assays, 3D epidermal equivalent models, or imiquimod-induced psoriasis mouse models. The differentiation-inducing mechanism differentiates it from anti-proliferative agents (e.g., methotrexate, cyclosporine) and anti-cytokine biologics (e.g., anti-IL-17, anti-IL-23), potentially addressing an underserved mechanism in topical or systemic psoriasis therapy.

Piperazine Library Synthesis: Formyl Deprotection and Parallel Diversification for Hit Expansion

Synthetic chemistry groups constructing pyridinylpiperazine-focused compound libraries can procure this compound as a key intermediate. The formyl group serves as a traceless protecting group: deformylation under mild acidic or basic hydrolysis yields 1-(4-methyl-5-propionylpyridin-2-yl)piperazine, which can then be elaborated in parallel via amide coupling with diverse carboxylic acids, reductive amination with aldehydes, or sulfonylation with sulfonyl chlorides [1]. This convergent strategy maximizes library diversity from a single purchased building block, improving cost efficiency relative to de novo synthesis of each derivatized analog.

Quote Request

Request a Quote for 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.